molecular formula C7H4ClFO4S B13213109 4-Chloro-3-fluorosulfonylbenzoic acid CAS No. 2494-80-6

4-Chloro-3-fluorosulfonylbenzoic acid

Cat. No.: B13213109
CAS No.: 2494-80-6
M. Wt: 238.62 g/mol
InChI Key: OCCARFCMLHJVFB-UHFFFAOYSA-N
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Description

4-Chloro-3-(fluorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4ClFO4S It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a fluorosulfonyl group at the 3-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(fluorosulfonyl)benzoic acid typically involves the introduction of the fluorosulfonyl group onto a chlorinated benzoic acid derivative. One common method involves the reaction of 4-chlorobenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective introduction of the fluorosulfonyl group.

Industrial Production Methods

Industrial production of 4-chloro-3-(fluorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new derivatives.

    Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzoic acid derivatives.

    Reduction Reactions: Formation of 4-chloro-3-(sulfonyl)benzoic acid.

    Oxidation Reactions: Formation of 4-chloro-3-(sulfonic acid)benzoic acid.

Scientific Research Applications

4-Chloro-3-(fluorosulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-3-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid
  • 4-Chloro-3-(methylsulfonyl)benzoic acid
  • 4-Chloro-3-(sulfonyl)benzoic acid

Uniqueness

4-Chloro-3-(fluorosulfonyl)benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other sulfonyl derivatives. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

CAS No.

2494-80-6

Molecular Formula

C7H4ClFO4S

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-3-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H4ClFO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)

InChI Key

OCCARFCMLHJVFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Cl

Origin of Product

United States

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